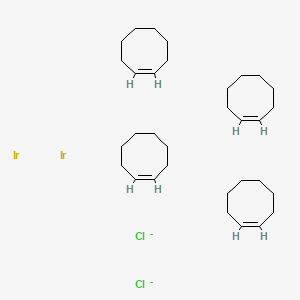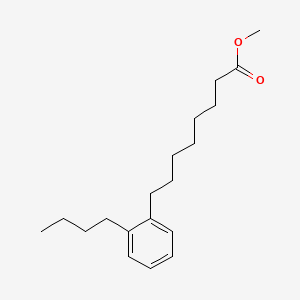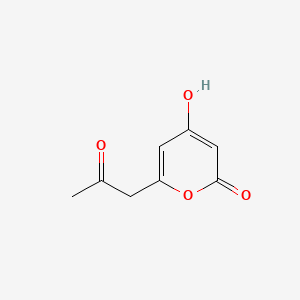
HOLMIUM SULFATE OCTAHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium sulfate octahydrate is a chemical compound with the formula Ho₂(SO₄)₃·8H₂O. It is a rare earth metal sulfate that appears as an orange crystalline powder. Holmium is part of the lanthanide series and is known for its unique magnetic properties. This compound is moderately soluble in water and acids, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Holmium sulfate octahydrate can be synthesized by reacting holmium oxide (Ho₂O₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving holmium oxide in concentrated sulfuric acid, followed by the addition of water to precipitate the this compound crystals. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves the use of high-purity holmium oxide and sulfuric acid, with careful control of reaction parameters to produce high-quality this compound. The product is then purified and crystallized to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Holmium sulfate octahydrate undergoes various chemical reactions, including:
Oxidation: Holmium can be oxidized to higher oxidation states, although it is typically stable in the +3 oxidation state.
Reduction: Reduction reactions can convert holmium ions to lower oxidation states, though these are less common.
Substitution: Holmium ions can participate in substitution reactions, where ligands in the coordination sphere are replaced by other ligands
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.
Reducing Agents: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution Reagents: Ligands such as chloride, nitrate, or organic ligands can be used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce holmium oxide, while substitution reactions may yield various holmium complexes .
Scientific Research Applications
Holmium sulfate octahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other holmium compounds and as a catalyst in various chemical reactions.
Biology: Employed in biological studies to investigate the effects of rare earth elements on biological systems.
Medicine: Utilized in medical research for its potential therapeutic properties, including its use in cancer treatment and imaging.
Industry: Applied in the production of high-strength magnets, lasers, and other advanced materials
Mechanism of Action
The mechanism of action of holmium sulfate octahydrate involves its interaction with various molecular targets and pathways. In biological systems, holmium ions can bind to proteins and enzymes, affecting their activity and function. The compound’s magnetic properties also play a role in its effects, particularly in medical imaging and therapeutic applications .
Comparison with Similar Compounds
Holmium sulfate octahydrate can be compared with other rare earth metal sulfates, such as:
- Erbium sulfate octahydrate (Er₂(SO₄)₃·8H₂O)
- Dysprosium sulfate octahydrate (Dy₂(SO₄)₃·8H₂O)
- Ytterbium sulfate octahydrate (Yb₂(SO₄)₃·8H₂O)
Uniqueness: this compound is unique due to its specific magnetic properties, which are not as pronounced in other rare earth sulfates. This makes it particularly valuable in applications requiring strong magnetic fields, such as in the production of high-strength magnets and advanced imaging techniques .
Properties
CAS No. |
13473-57-9 |
|---|---|
Molecular Formula |
H16Ho2O20S3 |
Molecular Weight |
762.2 g/mol |
IUPAC Name |
holmium(3+);trisulfate;octahydrate |
InChI |
InChI=1S/2Ho.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 |
InChI Key |
BGUKVZHPVQVULL-UHFFFAOYSA-H |
SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3].[Ho+3] |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3].[Ho+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


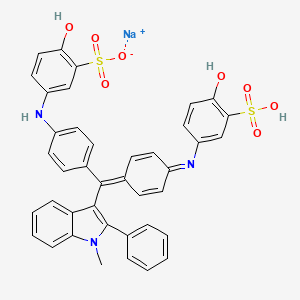
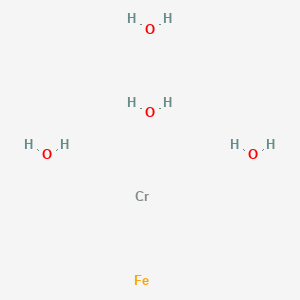
![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)
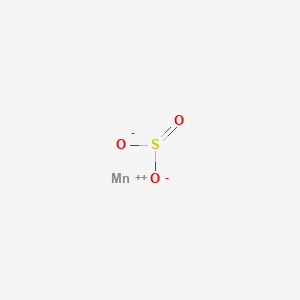
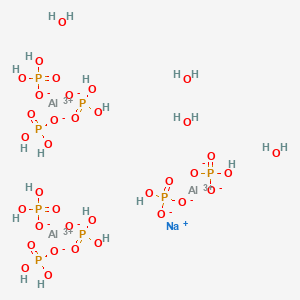
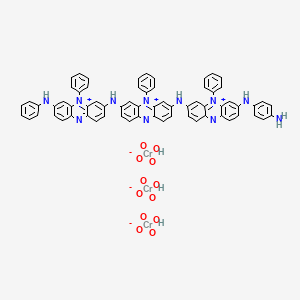
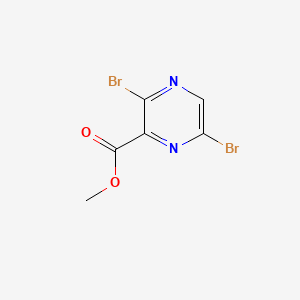
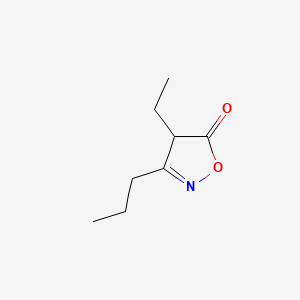
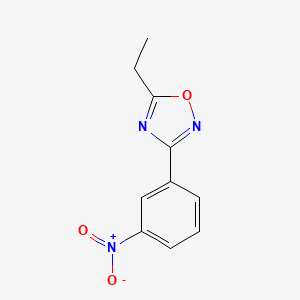
![(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)
